2-Methyl-5-(piperidinosulfonyl)-3-furoic acid
Overview
Description
2-Methyl-5-(piperidinosulfonyl)-3-furoic acid is a useful research compound. Its molecular formula is C11H15NO5S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions :
- Birch reduction of heterocyclic carboxylic acids like 3-furoic acid can yield various derivatives, which are important for chemical synthesis processes (Kinoshita, Miyano, & Miwa, 1975).
- Furan derivatives, obtained from biomass, are promising for producing plastics and fine chemicals, suggesting potential applications for 2-Methyl-5-(piperidinosulfonyl)-3-furoic acid in sustainable material production (Román‐Leshkov, Chheda, & Dumesic, 2006).
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, indicating potential applications in materials science and engineering (Kaya et al., 2016).
Biomedical Research :
- Compounds with structures similar to this compound have been investigated for their inhibitory effects on enzymes like thrombin, suggesting potential therapeutic applications (Okamoto et al., 1981).
- Piperidine derivatives have shown potential as drug candidates for diseases like type 2 diabetes and Alzheimer’s, indicating a possibility for similar applications for the compound (Abbasi et al., 2018).
Materials Science :
- Research on the synthesis and characterization of furan ring-containing organic ligands, which are structurally related to this compound, indicates potential applications in the development of new materials and complexes (Patel, 2020).
Neuroscience Research :
- Compounds like this compound have been utilized in PET imaging studies targeting specific receptors in the brain, suggesting applications in neuroscience and pharmacological research (Horti et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share structural similarities with this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, causing changes in cellular processes . These interactions often result in the modulation of biological activities, contributing to their therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylfuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-9(11(13)14)7-10(17-8)18(15,16)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEXQYZMUZFAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371706 | |
Record name | 2-Methyl-5-(piperidine-1-sulfonyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-38-9 | |
Record name | 2-Methyl-5-(piperidine-1-sulfonyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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